molecular formula C12H5Cl5 B12392813 2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4

2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4

Cat. No.: B12392813
M. Wt: 330.4 g/mol
InChI Key: SXZSFWHOSHAKMN-RHQRLBAQSA-N
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Description

2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is a polychlorinated biphenyl (PCB) compound that is often used as a reference standard in environmental testing. This compound is a deuterated form of 2,3,4,4’,5-Pentachlorobiphenyl, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. The molecular formula for this compound is C12HD4Cl5, and it has a molecular weight of 330.45 .

Preparation Methods

The synthesis of 2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 typically involves the chlorination of biphenyl compounds. The process begins with the chlorination of biphenyl in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and using an excess of chlorine gas to ensure complete chlorination.

Chemical Reactions Analysis

2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:

Scientific Research Applications

2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is widely used in scientific research, particularly in the fields of environmental science and toxicology. Its applications include:

Mechanism of Action

The mechanism of action of 2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 involves its interaction with cellular components. PCBs are known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can induce the expression of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of xenobiotics .

Comparison with Similar Compounds

2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is similar to other polychlorinated biphenyls (PCBs) such as:

    2,2’,4,5,5’-Pentachlorobiphenyl: Another PCB with a different chlorine substitution pattern.

    2,3’,4,4’,5-Pentachlorobiphenyl: The non-deuterated form of the compound .

    2,2’,3,4,5’-Pentachlorobiphenyl: A PCB with a unique chlorine arrangement

These compounds share similar chemical properties but differ in their chlorine substitution patterns, which can influence their environmental behavior and toxicological effects.

Properties

Molecular Formula

C12H5Cl5

Molecular Weight

330.4 g/mol

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-(2,3,4,5-tetrachlorophenyl)benzene

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D

InChI Key

SXZSFWHOSHAKMN-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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